molecular formula C56H98N16O13 B014361 Unii-B35S89jsru CAS No. 4135-11-9

Unii-B35S89jsru

Cat. No. B014361
CAS RN: 4135-11-9
M. Wt: 1203.5 g/mol
InChI Key: WQVJHHACXVLGBL-CTMZAJDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and analysis of complex molecules involve interdisciplinary approaches combining chemistry and biology. These methodologies aim to generate molecules with defined physical, chemical, and biological properties. The integration of nature's synthetic strategies with traditional chemical approaches offers a pathway to molecules with novel properties (Xu Wu & P. Schultz, 2009).

Synthesis Analysis

The synthesis of complex molecules often requires innovative strategies that merge traditional synthetic chemistry with biological processes. This interdisciplinary approach allows for the production of molecules with specific functions that may be challenging to achieve through purely chemical methods. Such strategies are crucial for the advancement of materials science and drug discovery (Peter G. Schultz, 2009).

Molecular Structure Analysis

Understanding a molecule's structure is foundational to predicting its chemical behavior and interactions. Advanced computational models and molecular mechanics are employed to design and study organic and bioorganic molecules, enabling the prediction of molecular complexes and their properties with significant accuracy (F. Mohamadi et al., 1990).

Chemical Reactions and Properties

The classification and analysis of chemical reactions without the explicit assignment of reaction centers is a modern approach to understanding chemical transformations. This method, which uses machine learning and data-driven models, can classify reactions based on the differences between reactants and products, aiding in the synthesis planning and prediction of chemical behavior (Qingyou Zhang & J. Aires-de-Sousa, 2005).

Physical Properties Analysis

The physical properties of molecules, such as solubility, melting point, and boiling point, are critical for various applications, including solvent selection in separation processes. Computational tools and molecular design software aid in predicting these properties, facilitating the optimization of chemical processes and material design (Eduardo J. Pretel et al., 1994).

Chemical Properties Analysis

Machine learning and computational chemistry play significant roles in predicting the chemical properties of molecules, such as reactivity and stability. These predictive models are based on the molecular structure and have applications in drug discovery, materials science, and environmental chemistry (Connor W. Coley et al., 2018).

Scientific Research Applications

Applications in Nanoparticle Synthesis

The development of novel materials, including the synthesis of inorganic nanoparticles, is a crucial area of chemical research. Advancements in this field have significant implications for various industries, including the electronics sector, where the discovery of new semiconducting materials has led to substantial technological progress, from vacuum tubes to miniature chips. This emphasizes the critical synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'connor, 2004).

Translating Research into Practical Innovations

The process of translating basic scientific research into deployable innovations that benefit society is deeply rooted in human history. Organizations such as the National Collegiate Inventors and Innovators Alliance (NCIIA) play a pivotal role in this process by providing experiential learning and funding in STEM innovation and entrepreneurship. This translates into creating viable and socially beneficial businesses, highlighting the importance of transforming educational programs to bridge the gap between research and practical applications (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Safety And Hazards

The safety and hazards associated with “Unii-B35S89jsru” are not specified in the search results. It’s crucial to handle all substances with appropriate safety measures, especially when they’re used for research purposes2.


Future Directions

The future directions for “Unii-B35S89jsru” are not clear from the search results. However, the field of chemical research is continually evolving, with new technologies and methodologies being developed9.


properties

IUPAC Name

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H98N16O13/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80)/t32-,33+,34+,36-,37-,38-,39-,40-,41-,42-,43+,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVJHHACXVLGBL-CTMZAJDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H98N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1203.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

CAS RN

4135-11-9
Record name Polymyxin B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004135119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POLYMYXIN B1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B35S89JSRU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.